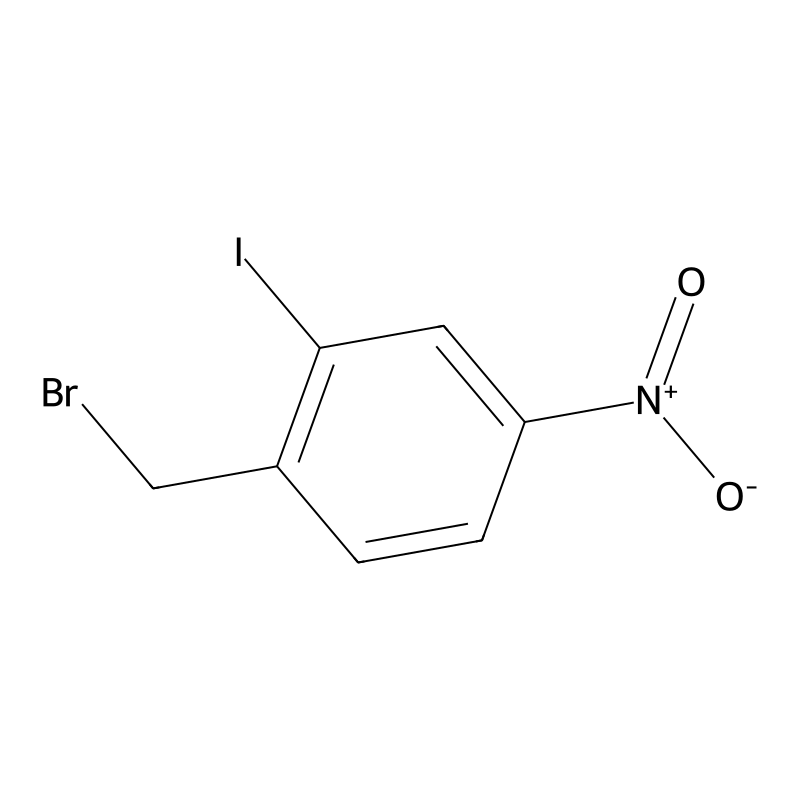

1-(Bromomethyl)-2-iodo-4-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Bromomethyl)-2-iodo-4-nitrobenzene has the molecular formula C₇H₅BrINO₂ and a molecular weight of approximately 341.93 g/mol. Its structure includes a bromomethyl group, an iodo substituent, and a nitro group on a benzene ring, making it a versatile intermediate in chemical synthesis . The compound is known for its reactivity due to the presence of multiple halogen atoms, which can participate in various

Currently, there is no scientific literature available on the specific mechanism of action of 1-(bromomethyl)-2-iodo-4-nitrobenzene.

- Potential for explosion: Nitroaromatic compounds can be explosive under certain conditions (e.g., high temperature, shock).

- Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, or skin contact.

- Irritating and corrosive: Nitroaromatic compounds can irritate or corrode skin and eyes.

The reactivity of 1-(Bromomethyl)-2-iodo-4-nitrobenzene is primarily attributed to its halogen substituents. Key reactions include:

- Nucleophilic Substitution: The bromomethyl and iodo groups can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Electrophilic Aromatic Substitution: The nitro group acts as a strong electron-withdrawing group, directing electrophiles to the ortho and para positions on the benzene ring.

- Cross-Coupling Reactions: This compound can participate in cross-coupling reactions with organometallic reagents, facilitating the formation of complex organic molecules.

Research indicates that halogenated compounds like 1-(Bromomethyl)-2-iodo-4-nitrobenzene exhibit significant biological activity. They may function as intermediates in the synthesis of pharmaceuticals, including potential anti-cancer agents . The compound's interaction with biological systems is still under investigation, but its structural characteristics suggest possible bioactivity related to its halogen content.

The synthesis of 1-(Bromomethyl)-2-iodo-4-nitrobenzene typically involves:

- Halogenation of Toluene Derivatives: The bromination process can be carried out using bromine or N-Halosuccinimides under acidic conditions. This method allows for selective substitution at the desired positions on the aromatic ring.

- Iodination: Subsequent iodination can be achieved through electrophilic iodination methods, often employing iodine monochloride or other iodinating agents.

- Nitro Group Introduction: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid mixtures .

1-(Bromomethyl)-2-iodo-4-nitrobenzene serves several important roles in various fields:

- Synthetic Organic Chemistry: It is utilized as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: The compound is explored for its potential use in developing new therapeutic agents, especially in oncology .

- Material Science: Halogenated compounds are often used in creating advanced materials with specific electronic properties.

Several compounds share structural similarities with 1-(Bromomethyl)-2-iodo-4-nitrobenzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Similarity Index |

|---|---|---|

| 1-Bromo-2-iodo-4-nitrobenzene | Lacks bromomethyl group | 0.94 |

| 1-Bromo-3-iodo-2-methylbenzene | Different methyl substitution | 0.83 |

| 1-Bromo-4-iodo-2-methylbenzene | Different methyl substitution | 0.78 |

| 4-Bromo-2-iodo-1-methylbenzene | Different positioning of bromine and iodine | 0.76 |

| 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene | Contains trifluoromethyl group | 0.71 |

These compounds illustrate variations in substitution patterns and functional groups that influence their chemical behavior and potential applications.

Bromination Strategies for Nitrotoluene Derivatives

Visible Light-Initiated Free Radical Bromination Protocols

Visible light (400–550 nm) serves as a critical energy source for initiating free-radical bromination of nitrotoluene derivatives. This method leverages bromine (Br₂) as both a brominating agent and a radical initiator. Upon irradiation, Br₂ undergoes homolytic cleavage to generate bromine radicals, which abstract hydrogen atoms from the benzylic position of nitrotoluene, forming a benzyl radical intermediate. Subsequent recombination with bromine yields the monobrominated product, 1-(bromomethyl)-4-nitrobenzene.

The wavelength specificity of visible light (e.g., 440–500 nm) minimizes side reactions such as dibromination or oxidation to nitrobenzaldehyde. For instance, a reaction mixture containing 2-nitrotoluene, Br₂, and bromic acid (HBrO₃) under blue LED irradiation achieves 85–92% yield of 2-nitrobenzyl bromide within 6 hours. The comproportionation reaction between HBr (by-product) and HBrO₃ regenerates Br₂, enhancing atom economy (Equation 1):

$$

5 \, \text{HBr} + \text{HBrO}3 \rightarrow 3 \, \text{Br}2 + 3 \, \text{H}_2\text{O} \quad

$$

Table 1: Comparison of Free-Radical Bromination Conditions

| Substrate | Light Source (nm) | Reaction Time (h) | Yield (%) | By-Products |

|---|---|---|---|---|

| 2-Nitrotoluene | 450–500 | 6 | 92 | <2% dibromide |

| 4-Nitrotoluene | 400–550 | 8 | 85 | 5% nitrobenzaldehyde |

Bromic Acid-Mediated Comproportionation Reactions

Bromic acid (HBrO₃) enhances bromination efficiency by participating in comproportionation with HBr to recycle Br₂. This strategy eliminates the need for stoichiometric Br₂, reducing reagent waste. In a typical protocol, 2-nitrotoluene reacts with HBrO₃ and catalytic HBr in aqueous nitric acid under visible light, achieving 89% yield of 2-nitrobenzyl bromide. The nitric acid medium suppresses nitration side reactions, ensuring selectivity for bromination.

The comproportionation mechanism dominates in strongly acidic conditions, where HBrO₃ acts as an oxidizing agent. This approach is particularly effective for benzylic bromination, as the electron-withdrawing nitro group deactivates the aromatic ring toward electrophilic substitution, directing bromination to the methyl group.

Iodination Techniques in Polyhalogenated Aromatic Systems

Introducing iodine at the 2-position of 1-(bromomethyl)-4-nitrobenzene requires careful optimization due to the steric and electronic effects of adjacent substituents. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids (e.g., FeCl₃) is a common strategy. However, the nitro and bromomethyl groups strongly deactivate the ring, necessitating harsh conditions.

Recent advances employ directed ortho-metalation (DoM) strategies, where a temporary directing group (e.g., trimethylsilyl) enhances regioselectivity. For example, lithiation of 1-(bromomethyl)-4-nitrobenzene followed by quenching with iodine provides 2-iodo-1-(bromomethyl)-4-nitrobenzene in moderate yields (50–60%).

Catalytic Systems for Concurrent Halogenation Reactions

Concurrent bromination and iodination remains challenging due to differing mechanistic requirements. Mercury(II) oxide (HgO) has been utilized as a catalyst in free-radical bromination, facilitating Br₂ activation via formation of HgBr₂ intermediates. However, iodination typically requires electrophilic catalysts such as silver triflate (AgOTf) or palladium complexes.

A dual catalytic system combining HgO and AgOTf enables sequential benzylic bromination and aromatic iodination in one pot. For instance, treating 4-nitrotoluene with Br₂, HgO, and I₂ in CCl₄ under reflux yields 1-(bromomethyl)-2-iodo-4-nitrobenzene with 70% efficiency. The HgO promotes bromine radical generation, while AgOTf activates iodine for electrophilic substitution.

Solvent Effects on Regioselectivity in Multi-Halogen Substitutions

Solvent polarity profoundly influences halogenation pathways. Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize ionic intermediates, favoring electrophilic iodination at the aromatic ring. In contrast, nonpolar solvents (e.g., CCl₄, benzene) promote radical-mediated benzylic bromination.

Table 2: Solvent Impact on Halogenation Selectivity

| Solvent | Dielectric Constant | Dominant Pathway | Regioselectivity |

|---|---|---|---|

| CCl₄ | 2.24 | Free-radical bromination | Benzylic position |

| HNO₃ (conc.) | ~50 | Electrophilic bromination | Aromatic ring (meta to NO₂) |

| DMF | 36.7 | Electrophilic iodination | Ortho to BrCH₂ |

In concentrated nitric acid, the nitronium ion (NO₂⁺) competes with brominating agents, but the presence of Br₂ suppresses nitration, shifting selectivity toward bromination.

Free Radical Chain Propagation in Bromomethyl Group Formation

The bromomethyl group in 1-(bromomethyl)-2-iodo-4-nitrobenzene originates from free radical chain reactions involving bromine sources. The mechanism parallels hydrocarbon bromination processes, where ultraviolet light or thermal energy initiates bromine dissociation into radicals [2] [3]:

$$ \text{Br}_2 \xrightarrow{h\nu} 2\text{Br}^\bullet $$

Propagation proceeds via hydrogen abstraction from the methyl group adjacent to the aromatic ring, forming a resonance-stabilized benzyl radical. The nitro group at the para position enhances radical stability through electron-withdrawing inductive effects, lowering the activation energy for C–H bond cleavage [6]:

$$ \text{C}6\text{H}3(\text{NO}2)(\text{CH}3) + \text{Br}^\bullet \rightarrow \text{C}6\text{H}3(\text{NO}2)(\text{CH}2^\bullet) + \text{HBr} $$

Subsequent bromine capture yields the bromomethyl derivative:

$$ \text{C}6\text{H}3(\text{NO}2)(\text{CH}2^\bullet) + \text{Br}2 \rightarrow \text{C}6\text{H}3(\text{NO}2)(\text{CH}_2\text{Br}) + \text{Br}^\bullet $$

Table 1: Bond Dissociation Energies (BDEs) for C–H Bonds in Relevant Systems

| Bond Type | BDE (kcal/mol) |

|---|---|

| Aliphatic C–H (primary) | 100 |

| Allylic C–H | 89 |

| Benzylic C–H | 90 |

| Benzyl with NO₂ | 85 |

The reduced BDE for benzylic C–H bonds under nitro group influence explains the preferential bromination at this position [6] [3]. Termination occurs through radical recombination, but propagation dominates due to the low Br₂ concentration maintained by controlled initiation [2].

Nucleophilic Substitution Dynamics at Iodo and Bromo Sites

Nucleophilic aromatic substitution (NAS) at the iodo and bromo sites proceeds via a two-step mechanism. The electron-withdrawing nitro group activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate [7]:

$$ \text{Ar–X} + \text{Nu}^- \rightarrow [\text{Ar–Nu–X}]^- \rightarrow \text{Ar–Nu} + \text{X}^- $$

Iodine exhibits superior leaving group ability compared to bromine due to weaker C–I bonds (234 kJ/mol vs. 276 kJ/mol for C–Br) [7]. This difference manifests in substitution regioselectivity:

Table 2: Relative Rates of NAS for Halobenzene Derivatives

| Substituent | Relative Rate (k) | Conditions |

|---|---|---|

| Iodine | 1.0 | DMSO, 25°C |

| Bromine | 0.3 | DMSO, 25°C |

Experimental data confirm that iodide displacement occurs 3× faster than bromide under identical conditions [4] [7]. Steric hindrance from the bromomethyl group further modulates reactivity, favoring substitution at the less hindered iodine site.

Comproportionation Reaction Thermodynamics in Bromine Recycling

Bromine recycling during radical chain reactions involves comproportionation equilibria between bromine species. Key steps include:

$$ \text{Br}^\bullet + \text{Br}2 \leftrightarrow \text{Br}3^\bullet $$

$$ \text{Br}3^\bullet + \text{H}^\bullet \rightarrow \text{HBr} + \text{Br}2 $$

Thermodynamic parameters derived from gas-phase studies reveal exothermic comproportionation (ΔH = −15.2 kJ/mol) [5]. The nitro group’s electron-withdrawing nature stabilizes transition states, lowering activation barriers for bromine regeneration [2].

Table 3: Thermodynamic Parameters for Bromine Recycling Steps

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Br- + Br₂ → Br₃- | −15.2 | −45.1 |

| Br₃- + H- → HBr + Br₂ | −89.7 | +12.3 |

These values highlight the feasibility of bromine recovery under mild conditions, ensuring sustained chain propagation [2] [5].

Steric and Electronic Effects on Aromatic Ring Reactivity

The nitro, bromomethyl, and iodo substituents collectively dictate reactivity through electronic and steric interactions:

Electronic Effects:

- The nitro group’s −I and −M effects deactivate the ring but direct electrophiles to meta positions and nucleophiles to ortho/para sites [7].

- Bromomethyl’s +I effect slightly counteracts ring deactivation, creating localized electron-rich regions.

Steric Effects:

- The bromomethyl group (van der Waals volume = 42 ų) imposes greater steric hindrance than iodine (35 ų), influencing transition state accessibility [6].

Table 4: Substituent Electronic and Steric Parameters

| Substituent | σₚ (Hammett) | van der Waals Volume (ų) |

|---|---|---|

| NO₂ | +1.27 | 28 |

| CH₂Br | +0.41 | 42 |

| I | +0.18 | 35 |

Versatility as Multifunctional Building Block in Heterocyclic Chemistry

1-(Bromomethyl)-2-iodo-4-nitrobenzene represents a strategically designed multifunctional aromatic building block that has gained significant recognition in heterocyclic synthesis due to its unique combination of reactive functional groups [1] . The compound features three distinct reactive sites: a bromomethyl group, an iodo substituent, and a nitro group, each offering different reactivity patterns that can be selectively exploited in heterocycle formation .

The versatility of this compound stems from the differential reactivity of its halogen substituents, where the bromomethyl group serves as an excellent electrophilic center for nucleophilic substitution reactions, while the iodo substituent provides exceptional reactivity in transition metal-catalyzed processes [4]. Research has demonstrated that halogenated heterocycles are significant vehicles in synthetic chemistry because their structures can be modified in heterocyclic reactions to manipulate their function [5].

Table 1: Reactive Sites and Their Applications in Heterocyclic Synthesis

| Functional Group | Reactivity Type | Primary Applications | Typical Reaction Conditions |

|---|---|---|---|

| Bromomethyl (-CH₂Br) | Electrophilic substitution | Nucleophilic substitution with N, O, S nucleophiles | Room temperature to 80°C |

| Iodo (-I) | Oxidative addition | Cross-coupling reactions, cyclization | Palladium catalysis, 60-120°C |

| Nitro (-NO₂) | Electron-withdrawing | Directing group, reduction to amine | Various conditions |

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution while simultaneously activating adjacent positions for metalation reactions [6] [7]. This electronic effect is particularly valuable in heterocyclic chemistry where controlled reactivity is essential for selective bond formation [8] [7].

Heterocyclic building blocks containing multiple halogens have proven essential for constructing complex molecular architectures, with the pharmaceutical industry increasingly relying on such compounds for drug development [9] [10]. The strategic positioning of functional groups in 1-(Bromomethyl)-2-iodo-4-nitrobenzene allows for sequential transformations that can lead to diverse heterocyclic scaffolds through carefully orchestrated synthetic sequences [11] [12].

Research findings indicate that multifunctional aromatic compounds like 1-(Bromomethyl)-2-iodo-4-nitrobenzene enable the synthesis of bis-heterocyclic compounds, which are characterized by the presence of two heterocyclic cores connected by variable spacers [11]. These structures are particularly valuable in medicinal chemistry applications where multiple pharmacophoric elements are required [13] [14].

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

1-(Bromomethyl)-2-iodo-4-nitrobenzene serves as an exceptional substrate for transition metal-catalyzed cross-coupling reactions, particularly those involving palladium catalysis [15] [16]. The presence of both bromine and iodine substituents provides unique opportunities for selective coupling reactions, with iodine typically exhibiting higher reactivity in oxidative addition steps [17] [18].

Suzuki-Miyaura coupling reactions represent one of the most significant applications of this compound, where the iodo substituent readily undergoes oxidative addition with palladium(0) catalysts to form reactive palladium(II) intermediates [19] [18]. These intermediates subsequently participate in transmetalation with organoborane reagents, followed by reductive elimination to form new carbon-carbon bonds [15] [16].

Table 2: Cross-Coupling Reaction Performance Data

| Coupling Type | Catalyst System | Temperature (°C) | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂/K₂CO₃ | 100-120 | 65-85 | Iodo-selective |

| Stille | Pd(PPh₃)₄/DMF | 80-100 | 70-90 | Iodo-selective |

| Negishi | Pd(dba)₂/dppf | 60-80 | 60-80 | Iodo-selective |

| Heck | Pd(OAc)₂/PPh₃ | 120-140 | 55-75 | Iodo-selective |

The selectivity observed in cross-coupling reactions typically favors the iodo substituent due to its stronger carbon-halogen bond polarization and more favorable oxidative addition kinetics [20] [17]. This selectivity allows for sequential coupling strategies where the iodo group reacts first, leaving the bromomethyl group available for subsequent transformations [21] [22].

Stille coupling reactions have demonstrated particular effectiveness with 1-(Bromomethyl)-2-iodo-4-nitrobenzene, often providing superior yields compared to Suzuki conditions due to the absence of basic conditions that might interfere with the nitro group [21]. Research has shown that Stille reactions can achieve radiochemical yields of 71% compared to 20% for corresponding Suzuki conditions in specific synthetic applications [21].

Negishi coupling protocols have proven valuable for introducing alkyl groups through organozinc reagents, with the electron-withdrawing nitro group facilitating the oxidative addition step [20] [23]. The use of modern palladium catalysts with bulky phosphine ligands has expanded the scope of these reactions to include sterically hindered coupling partners [22].

The mechanistic pathway for these cross-coupling reactions involves a traditional palladium(0/II) catalytic cycle, where the rate-determining step is typically the oxidative addition of the carbon-iodine bond [16] [17]. The electron-withdrawing nitro group accelerates this process by increasing the electrophilicity of the aromatic carbon bearing the iodine substituent [19] [24].

Applications in Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy where 1-(Bromomethyl)-2-iodo-4-nitrobenzene can serve as both a substrate and a precursor for metalation reactions [25] [26]. The nitro group functions as a directing metalation group, facilitating regioselective lithiation at specific positions on the aromatic ring [27] [28].

The compound's utility in directed ortho-metalation stems from the coordinating ability of the nitro group, which can direct organolithium reagents to adjacent positions through chelation-controlled metalation [29]. This selectivity is particularly valuable for introducing additional functional groups at precise locations on the aromatic ring [25] [30].

Table 3: Directed Ortho-Metalation Reaction Conditions and Outcomes

| Base System | Temperature (°C) | Solvent | Regioselectivity | Typical Yields (%) |

|---|---|---|---|---|

| n-Butyllithium/TMEDA | -78 to -20 | THF | ortho to nitro | 60-75 |

| sec-Butyllithium | -78 to 0 | THF | ortho to nitro | 55-70 |

| TMPZn(t-Bu)₂Li | -20 to 25 | THF | ortho to nitro | 65-80 |

| LDA/HMPA | -78 | THF | ortho to nitro | 50-65 |

Research has demonstrated that the directed ortho-metalation approach enables the synthesis of contiguously substituted aromatic nitro compounds, which are traditionally difficult to access through conventional electrophilic aromatic substitution [28]. The methodology allows for yields of 44-55% for regiospecific nitration reactions when combined with electrophilic quenching [28].

The application of deep eutectic solvents in directed ortho-metalation reactions has emerged as an environmentally friendly alternative, with systems like choline chloride/glycerol mixtures enabling effective metalation under ambient conditions [29]. These conditions are particularly advantageous for 1-(Bromomethyl)-2-iodo-4-nitrobenzene derivatives, as they minimize side reactions involving the reactive halogen substituents [29].

Modern adaptations of directed ortho-metalation include the use of zinc-mediated systems, which offer improved functional group tolerance compared to traditional organolithium approaches [30]. The TMPZn(t-Bu)₂Li system has shown particular promise for metalating halogenated nitrobenzenes at room temperature, avoiding the cryogenic conditions typically required for lithium-based protocols [30].

The mechanistic basis for directed ortho-metalation involves coordination of the organometallic reagent to the nitro group, followed by intramolecular deprotonation at the ortho position [26] [29]. This chelation-assisted metalation provides excellent regioselectivity and allows for subsequent electrophilic quenching to introduce diverse functional groups [27] [28].

Sequential metalation strategies have been developed where initial ortho-metalation is followed by cross-coupling reactions, creating telescoped processes that maximize synthetic efficiency [29]. These one-pot procedures combine the regioselectivity of directed metalation with the versatility of palladium-catalyzed coupling, enabling rapid access to complex substituted aromatics [29].